molecular formula C14H23NO4 B1449540 Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate CAS No. 1694531-32-2

Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

Cat. No. B1449540
M. Wt: 269.34 g/mol
InChI Key: KBUQDRZZOYOBLV-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1694531-32-2 . It has a molecular weight of 269.34 . The IUPAC name for this compound is tert-butyl 4-oxo-3-(tetrahydrofuran-3-yl)piperidine-1-carboxylate . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate is 1S/C14H23NO4/c1-14(2,3)19-13(17)15-6-4-12(16)11(8-15)10-5-7-18-9-10/h10-11H,4-9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate has a molecular weight of 269.34 . It is an oil at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate is a key intermediate in synthesizing biologically active compounds, including crizotinib. A study demonstrated its synthesis using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, confirming its structure through MS and 1 HNMR spectrum (Kong et al., 2016).

Molecular Structure and Characterization

  • A study on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a similar compound, synthesized it as a cyclic amino acid ester. The compound's structure was determined via X-ray diffraction analysis, revealing its bicyclo[2.2.2]octane structure with lactone and piperidine rings (Moriguchi et al., 2014).

Application in Medicinal Chemistry

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to the compound , is an important intermediate for small molecule anticancer drugs. A study presented a high-yield synthesis method for this compound, highlighting its significance in developing antitumor drugs (Zhang et al., 2018).

Chemical Synthesis and Derivatives

  • A research on the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, an important intermediate of Vandetanib, demonstrates the compound's relevance in synthesizing crucial pharmaceuticals (Wang et al., 2015).

Crystallography and Molecular Structure

  • The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, synthesized using a modified Bruylants approach, highlights the compound's unique chemistry, useful in pharmacology (Gumireddy et al., 2021).

Safety And Hazards

The safety information for Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-6-4-12(16)11(8-15)10-5-7-18-9-10/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUQDRZZOYOBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

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